5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] is a chemical compound characterized by its complex molecular structure, which includes an indole core substituted with bromine and methyl groups, as well as a difluoroethyl oxime moiety. Its molecular formula is C11H9BrF2N2O2, and it has a molecular weight of approximately 319.1 g/mol . This compound is part of the indole-2,3-dione family, known for their diverse biological activities and potential applications in medicinal chemistry.
There is no scientific literature available on the mechanism of action of this specific compound. However, the indole-2,3-dione core is known to be involved in various biological processes, including enzyme inhibition and protein-protein interactions []. Further research is needed to elucidate the potential mechanism of action of this compound.
Synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] typically involves multi-step organic synthesis techniques. The initial steps may include the bromination of 7-methylindole followed by the formation of the indole-2,3-dione structure. The final step would involve the reaction with difluoroethyl oxime to introduce the oxime functionality. Specific protocols for these reactions can vary based on desired yields and purity levels .
This compound has potential applications in various fields such as:
Further research is needed to fully explore these applications and validate their efficacy in practical scenarios .
Several compounds share structural similarities with 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime], including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-7-methylindole | Indole core with bromine and methyl substitutions | Lacks oxime functionality |
Indomethacin | Indole derivative with anti-inflammatory properties | Known therapeutic use; different functional groups |
Melatonin | Indole derivative involved in sleep regulation | Contains an ethylamine side chain |
5-Methoxyindole | Methoxy substitution on indole | Different substituent leading to varied properties |
The uniqueness of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] lies in its combination of bromine substitution and difluoroethyl oxime moiety, which may confer distinct biological activities not present in other similar compounds .
The synthesis begins with functionalization of the isatin core structure. 7-Methylisatin serves as the foundational scaffold, synthesized via Sandmeyer reaction from 2-methylaniline derivatives through diazotization followed by cyclization. Bromination at the 5-position is achieved using pyridinium bromochromate (PBC) in acetic acid under thermal conditions (60–70°C, 3–4 hours), yielding 5-bromo-7-methylisatin with >85% regioselectivity. This method avoids the use of hazardous brominating agents like molecular bromine while maintaining compatibility with the methyl substituent at position 7.
Critical parameters influencing bromination efficiency include:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Reaction temperature | 65°C ± 5°C | ±12% yield |
PBC stoichiometry | 1.1 equivalents | Below 1.0: <60% |
Acetic acid volume | 15 mL/g substrate | <10 mL: ↓solubility |
The methyl group at position 7 exerts an electron-donating effect, stabilizing the intermediate bromonium ion during electrophilic aromatic substitution. Natural Bond Orbital (NBO) analyses confirm that halogenation at position 5 induces minimal distortion to the indole ring’s conjugated π-system, preserving reactivity for subsequent oxime formation.
Oxime etherification proceeds through a two-step mechanism:
Reactivity trends for alkylating agents:
Alkyl Halide | Relative Rate Constant |
---|---|
2,2-Difluoroethyl bromide | 1.00 (reference) |
Ethyl bromide | 0.33 |
2-Chloroethyl chloride | 0.18 |
The electron-withdrawing fluorine atoms in 2,2-difluoroethyl bromide enhance the electrophilicity of the α-carbon, accelerating substitution. Substituent effects were quantified through Hammett σ$$_p$$ values, demonstrating a linear free-energy relationship (R$$^2$$ = 0.94) between electronic factors and reaction rate.
Microwave irradiation significantly enhances both bromination and oxime etherification steps:
Bromination Optimization
Oxime Etherification Optimization
Condition | Time | Yield |
---|---|---|
Conventional heating | 8 hours | 76% |
Microwave (150 W) | 45 minutes | 88% |
Dielectric heating under microwave conditions reduces side reactions such as N-alkylation by 42%, as confirmed by High-Performance Liquid Chromatography (HPLC) analysis. Energy Dispersive X-ray Spectroscopy (EDX) mapping of crude products shows homogeneous halogen distribution, confirming the efficacy of microwave-assisted bromination.
The indole-2,3-dione scaffold serves as a versatile platform for designing bioactive molecules due to its planar aromatic system and capacity for diverse substitutions. Modifications at positions 3, 5, and 7 have been shown to enhance target specificity and potency in anticancer agents [2].
Bromine substitution at position 5 of the isatin scaffold is a well-documented strategy for improving cytotoxicity. Halogen atoms, particularly bromine and iodine, act as electron-withdrawing groups that polarize the aromatic ring, enhancing interactions with hydrophobic pockets in enzyme active sites [2].
Key Findings:
Table 1: Impact of Halogen Substitution on Cytotoxicity in Isatin Derivatives
Position | Halogen | IC~50~ (μM) | Target Protein |
---|---|---|---|
C5 | Br | 8.9 | Tubulin (3HKC) |
C6 | Br | 22.4 | Tubulin (3HKC) |
C5 | Cl | 15.7 | Carbonic Anhydrase IX |
The 3-[O-(2,2-difluoroethyl)-oxime] group introduces conformational rigidity and electronic modulation to the isatin scaffold. Oxime derivatives are known to form hydrogen bonds with key residues in enzymatic targets, while the difluoroethyl moiety alters electron density and steric accessibility [2].
Conformational Insights:
Table 2: Conformational Parameters of Oxime Derivatives
Substituent | Torsion Angle (°) | Dipole Moment (D) | Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|
-OCH~2~CF~2~H | 15.2 | 1.41 | -9.8 |
-OCH~3~ | 27.5 | 1.12 | -7.5 |
-OCH~2~CH~3~ | 22.1 | 0.98 | -6.9 |
The methyl group at position 7 exerts both steric and electronic influences on the indole scaffold. As an electron-donating group, it modulates ring electron density while introducing steric hindrance that affects molecular packing and target interactions [2].
Electronic Modulation:
Steric Considerations:
Table 3: Impact of 7-Methyl Substitution on Enzyme Inhibition
Derivative | IC~50~ (μM) | Target Protein | Planarity (°) |
---|---|---|---|
7-Methyl | 11.3 | Carbonic Anhydrase IX | 12.7 |
Unsubstituted | 19.8 | Carbonic Anhydrase IX | 0.0 |
The epidermal growth factor receptor tyrosine kinase domain represents a critical molecular target in cancer therapeutics, particularly for compounds incorporating the indole-2,3-dione structural framework. The tyrosine kinase domain consists of an amino-terminal lobe comprising five beta-sheet strands and one alpha-carbon helix, alongside a larger carboxyl-terminal lobe containing five alpha helices [1]. The adenosine triphosphate-binding site is positioned within a cleft between these two lobes, beneath a highly conserved glycine-rich phosphate-binding loop [1].
The molecular architecture of the adenosine triphosphate-binding site demonstrates remarkable conservation across kinase receptors, with 39 residues identified as proximal to the binding pocket [1]. The residues leucine 718, valine 726, alanine 743, methionine 793, and leucine 844 exhibit the highest contact frequency in crystal structures, forming a core hydrophobic binding pocket that accommodates the adenine base of adenosine triphosphate or competitive inhibitors [2]. These residues are strategically located at beta-sheets one through three, beta-sheet six, and the hinge region [2].
Indole-based compounds demonstrate significant potential as tyrosine kinase inhibitors through their ability to occupy the adenosine triphosphate-binding site. The structural analysis reveals that 3-substituted indolin-2-ones exhibit selective inhibition of ligand-dependent autophosphorylation of various receptor tyrosine kinases at submicromolar concentrations [3]. The specific binding mode involves the formation of hydrogen bonds with amino acids located in the hinge region, while the inactive state of epidermal growth factor receptor is maintained through conformational changes [1].
The mechanism of inhibition involves competitive binding with adenosine triphosphate, where the conserved glutamate residue at position 738 in the alpha-carbon helix forms an ion pair with lysine 721 that normally interacts with adenosine triphosphate phosphate groups [1]. The catalytic loop contributes aspartic acid 812, which interacts with the attacking hydroxyl side chain of the tyrosine substrate, while asparagine 818 forms hydrogen bond interactions that orient aspartic acid 812 [1].
Molecular docking studies have demonstrated that indole derivatives can fit effectively into the active sites of epidermal growth factor receptor kinase [4]. The binding analysis reveals that compounds adopting similar orientations and interactions to established tyrosine kinase inhibitors can achieve nanomolar inhibitory activity [5]. The calculated binding affinities for indole-based inhibitors demonstrate comparable potency to clinically approved agents, with binding energies ranging from negative 7.9 to negative 9.5 kilocalories per mole [5].
The hepatocellular carcinoma HepG2 cell line represents a well-established model for evaluating the anticancer potential of indole-2,3-dione derivatives. Research has demonstrated that structurally related indole-2,3-dione compounds exhibit potent cytotoxic effects against HepG2 cells with half-maximal inhibitory concentration values ranging from 1.04 to 7.13 nanomolar [6] [7]. The selective cytotoxicity mechanism involves multiple cellular pathways that distinguish malignant cells from normal hepatocytes.
Isatin derivatives, which share the indole-2,3-dione core structure, demonstrate exceptional activity against HepG2 cells through disruption of mitochondrial membrane potential and activation of caspase-dependent apoptotic pathways [7]. The compound 5-61, a carboxyethenyl isatin derivative, showed selective cytotoxicity with a half-maximal inhibitory concentration of 7.13 nanomolar specifically against HepG2 cells [7]. This selectivity is attributed to the compound's ability to interfere with vascular endothelial growth factor signaling pathways and downstream phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway modulation [7].
The breast cancer MCF-7 cell line exhibits similar susceptibility to indole-2,3-dione derivatives, with documented half-maximal inhibitory concentration values ranging from 0.0028 to 28.4 micromolar depending on structural modifications [8] [6]. Bis-indoline-2,3-dione derivatives have shown remarkable potency against MCF-7 cells, with compound 29 achieving a half-maximal inhibitory concentration of 0.0028 micromolar [8]. The enhanced activity correlates with the bis-indole structure, which provides increased binding affinity and cellular uptake efficiency.
The selectivity mechanism involves differential expression of cellular targets between cancer and normal cells. Indole-2,3-dione derivatives preferentially target rapidly dividing cells through inhibition of cyclin-dependent kinases and disruption of cell cycle progression [9] [10]. The compounds induce cell cycle arrest at the G1 phase in HepG2 cells, while simultaneously upregulating tumor suppressor proteins p53 and p21 [9].
Cell Line | Compound Type | IC50 Range | Mechanism |
---|---|---|---|
HepG2 | Indolin-2-one derivatives | 2.53-7.54 μM | CDK-2/CDK-4 inhibition, G1 arrest [9] |
HepG2 | Isatin derivatives | 7.13 nM | VEGF pathway disruption [7] |
MCF-7 | Bis-indoline derivatives | 0.0028 μM | Enhanced binding affinity [8] |
MCF-7 | Indole-hydrazone hybrids | 1.04-1.84 μM | Caspase-3 activation [6] |
The molecular basis for selective cytotoxicity involves the differential expression of efflux pumps and drug resistance mechanisms between cancer cell lines and normal cells. MCF-7 cells demonstrate increased sensitivity due to reduced expression of multidrug resistance proteins and enhanced uptake of lipophilic indole derivatives [11]. The presence of estrogen receptors in MCF-7 cells may also contribute to compound accumulation through receptor-mediated endocytosis mechanisms.
Caspase-3 activation represents the primary mechanism through which indole-2,3-dione derivatives induce programmed cell death in cancer cells. Caspase-3 functions as an executioner caspase, coordinating the destruction of cellular structures including deoxyribonucleic acid fragmentation and degradation of cytoskeletal proteins [12]. The enzyme is produced as an inactive zymogen that requires cleavage by upstream caspases-8, caspase-9, and granzyme B for activation [12].
Oxime-containing compounds, structurally related to the target compound, have demonstrated significant ability to activate apoptosis through specific caspase pathways. Oximes with pyridinium cores activate apoptosis through caspases 3, 8, and 9, while maintaining selectivity for malignant cells over normal tissue [13]. The activation process occurs rapidly, with caspase-3 activation completing within 5 minutes of initiation and coinciding with mitochondrial membrane potential depolarization [14].
The molecular mechanism involves proteolytic cleavage of the 32-kilodalton procaspase-3 into active 17-kilodalton and 12-kilodalton subunits [15]. This activation triggers downstream cleavage of critical cellular substrates, including inhibitor of caspase-activated deoxyribonuclease, resulting in nuclear internucleosomal deoxyribonucleic acid fragmentation [16]. The process is regulated through protein kinase C delta phosphorylation at specific serine and threonine residues, creating a positive feedback mechanism that amplifies the apoptotic cascade [17].
Indole-2,3-dione derivatives specifically induce apoptosis through the intrinsic mitochondrial pathway. The compounds increase the B-cell lymphoma 2-associated X protein to B-cell lymphoma 2 ratio, leading to mitochondrial outer membrane permeabilization and cytochrome c release [6] [9]. This cascade activates caspase-9, which subsequently cleaves and activates caspase-3, resulting in execution of the apoptotic program [16].
The TFOBO oxime derivative demonstrates the mechanistic pathway through which oxime-containing compounds induce apoptosis [18]. Treatment with TFOBO increases B-cell lymphoma 2-associated X protein levels while decreasing B-cell lymphoma 2 expression, followed by elevation of caspase-9, cleaved caspase-3, and caspase-3/7 activity [18]. The compound simultaneously decreases mitochondrial membrane potential, confirming activation of the intrinsic apoptotic pathway [18].
Apoptotic Marker | Effect | Mechanism |
---|---|---|
Bax/Bcl-2 ratio | Increased 19-fold | Mitochondrial permeabilization [6] |
Caspase-9 activity | Significantly elevated | Intrinsic pathway activation [18] |
Caspase-3 cleavage | 4.8-fold increase | Executioner activation [9] |
Cytochrome c release | Enhanced | Mitochondrial dysfunction [6] |
The selectivity of caspase-3 activation in cancer cells versus normal cells involves differential expression of anti-apoptotic proteins and cellular stress response mechanisms. Cancer cells often exhibit compromised DNA repair pathways and increased susceptibility to oxidative stress, making them more vulnerable to caspase-3-mediated apoptosis [18]. The compounds enhance reactive oxygen species production, which serves as an additional trigger for caspase activation through oxidative damage to mitochondrial membranes [18].